Navafenterol saccharinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

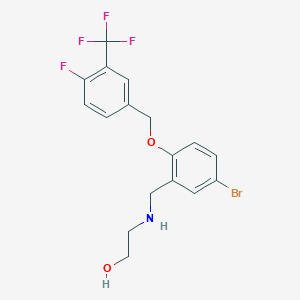

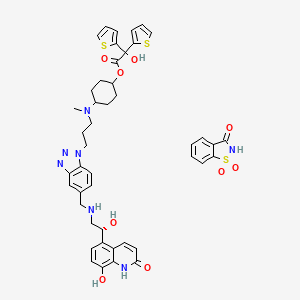

Navafenterol, also known as AZD-8871, is a new chemical entity possessing long-acting effect in a single molecule . It belongs to a new class of bronchodilator, the single-molecule muscarinic antagonist and β-agonist . It is being developed for the treatment of chronic obstructive pulmonary disease (COPD) and potentially also asthma (in combination with an inhaled corticosteroid [ICS]) .

Molecular Structure Analysis

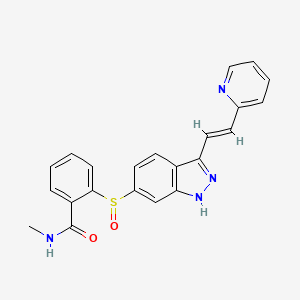

Navafenterol saccharinate is a dual-acting, potent, selective, and long-lasting M3-antagonist/β2-agonist (MABA) with long-lasting effects and favorable safety profile . The exact molecular structure is not provided in the search results.科学的研究の応用

Safety, Tolerability, and Pharmacokinetics : Navafenterol was evaluated for safety, tolerability, and pharmacokinetics in healthy volunteers. This study found that navafenterol was well-tolerated, with no serious adverse events reported. It also demonstrated dose-dependent pharmacokinetics, supporting its further clinical development (Balaguer et al., 2020).

Efficacy in COPD Patients : In a study involving patients with moderate to severe COPD, navafenterol showed significant improvements in lung function compared to placebo. This was measured using the forced expiratory volume in 1 second (FEV1). The study concluded that navafenterol demonstrates sustained bronchodilation over 24 hours and is well-tolerated (Singh et al., 2020).

Comparison with Other Bronchodilators : Another study compared navafenterol with a fixed-dose combination bronchodilator (umeclidinium/vilanterol) in participants with moderate-to-severe COPD. The results showed that navafenterol significantly improved lung function and reduced COPD-related symptoms, similar to the established bronchodilator. It also had a similar safety profile (Singh et al., 2021).

Application in Asthma : A study investigated the safety, tolerability, and effectiveness of navafenterol in patients with mild asthma. It found that navafenterol was well-tolerated at all administered doses and demonstrated a rapid onset of action, with sustained bronchodilation for 24–36 hours. This suggests its potential effectiveness in the treatment of asthma (Jiménez et al., 2020).

Bronchoprotective Effects : A study explored the bronchoprotective effects of navafenterol in human small airways. It demonstrated that navafenterol significantly attenuated bronchoconstriction induced by various agents, primarily through its β2 adrenergic receptor agonist function. This highlights its therapeutic potential in treating COPD and asthma (Jude et al., 2023).

作用機序

Navafenterol saccharinate acts as a dual-pharmacology muscarinic antagonist β2-agonist (MABA) . This means it blocks the action of acetylcholine (a neurotransmitter) on muscarinic receptors (M3) and stimulates β2-adrenoceptors. This dual action helps to relax and open the airways, making it easier for COPD patients to breathe .

将来の方向性

Navafenterol is currently in development for the treatment of COPD and potentially asthma . Clinical trials have shown promising results, with Navafenterol improving lung function and reducing COPD-related symptoms . Future research will likely focus on further evaluating its efficacy, safety, and optimal dosing in larger patient populations.

特性

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFYZNXSBYPTSS-CMMZEBJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H47N7O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1648550-37-1 |

Source

|

| Record name | Navafenterol saccharinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAVAFENTEROL SACCHARINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

![2-(2-Ethoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenylamino)-5-methyl-11-(methylsulfonyl)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B605709.png)

![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B605710.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)